3-Chloro-5,6-diphenyl-1,2,4-triazine

Nucleophilic Aromatic Substitution Chiral Ligand Synthesis Reaction Yield Comparison

3-Chloro-5,6-diphenyl-1,2,4-triazine (CAS 34177-11-2) is a heterocyclic building block belonging to the 1,2,4-triazine class, characterized by a chloro substituent at the C3 position and phenyl groups at the C5 and C6 positions. Its molecular formula is C15H10ClN3, with a molecular weight of 267.71 g/mol, a calculated density of 1.265 g/cm³, and a boiling point of 441°C at 760 mmHg.

Molecular Formula C15H10ClN3
Molecular Weight 267.71 g/mol
CAS No. 34177-11-2
Cat. No. B1585372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5,6-diphenyl-1,2,4-triazine
CAS34177-11-2
Molecular FormulaC15H10ClN3
Molecular Weight267.71 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(N=NC(=N2)Cl)C3=CC=CC=C3
InChIInChI=1S/C15H10ClN3/c16-15-17-13(11-7-3-1-4-8-11)14(18-19-15)12-9-5-2-6-10-12/h1-10H
InChIKeyFMSREUKSXAZODB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-5,6-diphenyl-1,2,4-triazine (CAS 34177-11-2): Core Chemical Identity and Procurement Baseline


3-Chloro-5,6-diphenyl-1,2,4-triazine (CAS 34177-11-2) is a heterocyclic building block belonging to the 1,2,4-triazine class, characterized by a chloro substituent at the C3 position and phenyl groups at the C5 and C6 positions [1]. Its molecular formula is C15H10ClN3, with a molecular weight of 267.71 g/mol, a calculated density of 1.265 g/cm³, and a boiling point of 441°C at 760 mmHg [2]. The compound is recognized in authoritative chemical databases including J-GLOBAL [1] and SpectraBase [2], and its spectral data (mass spectra) are available in the Wiley Registry [2]. This compound serves primarily as a versatile electrophilic intermediate for nucleophilic aromatic substitution (SNAr) reactions, enabling the synthesis of diverse 3-substituted 5,6-diphenyl-1,2,4-triazine derivatives [3].

Why 3-Chloro-5,6-diphenyl-1,2,4-triazine Cannot Be Interchanged with In-Class Analogs: Reactivity and Selectivity Constraints


While the 5,6-diphenyl-1,2,4-triazine scaffold appears in multiple research contexts, direct substitution of the C3 substituent is not feasible without altering the compound's core reactivity profile and downstream application suitability. The chlorine atom at the C3 position of 3-chloro-5,6-diphenyl-1,2,4-triazine confers a distinct electrophilic character that governs its participation in nucleophilic aromatic substitution (SNAr) reactions [1], enabling derivatization pathways that are inaccessible to the 3-unsubstituted, 3-hydroxy, or 3-thiol analogs. For instance, the bromo analog (3-bromo-5,6-diphenyl-1,2,4-triazine) exhibits different reactivity in Pd-catalyzed cross-coupling aminations versus the chloro analog's SNAr behavior [2]. Furthermore, the 5,6-diphenyl substitution pattern is not interchangeable with other diaryl configurations, as the specific spatial orientation of the phenyl rings (with dihedral angles of approximately 89.97° and 55.52° relative to the triazine core) [3] influences molecular recognition in biological targets and catalytic coordination environments [2]. Substituting with generic triazine building blocks lacking these precise structural features would compromise both synthetic efficiency and target engagement in structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence for 3-Chloro-5,6-diphenyl-1,2,4-triazine (CAS 34177-11-2) Against Closest Comparators


Comparative Reactivity in SNAr: Chloro vs. Bromo Analog in Amination Yield

In the synthesis of chiral oxazoline-triazine ligands, the choice between 3-chloro-5,6-diphenyl-1,2,4-triazine and its bromo analog critically determines the accessible synthetic pathway. The chloro derivative undergoes direct SNAr with aminopyridine N-oxides, while the bromo derivative requires Pd-catalyzed Buchwald-Hartwig cross-coupling conditions [1]. In a model reaction with 2-aminopyridine 1-oxide in DMF at 100°C for 5 hours, the chloro compound provided the expected SNAr product in 75% yield [2], establishing a baseline for further optimization.

Nucleophilic Aromatic Substitution Chiral Ligand Synthesis Reaction Yield Comparison

Crystal Structure Parameters: Planarity and Phenyl Ring Conformation

Single-crystal X-ray diffraction analysis of a derivative obtained from 3-chloro-5,6-diphenyl-1,2,4-triazine reveals precise conformational parameters of the triazine core and pendant phenyl rings. The 2,5-dihydro-1,2,4-triazine ring exhibits high planarity with a root-mean-square (r.m.s.) deviation of only 0.0059 Å [1]. The two phenyl substituents adopt markedly different orientations relative to the triazine mean plane, with dihedral angles of 89.97° (C5-phenyl) and 55.52° (C6-phenyl) [1].

X-ray Crystallography Molecular Conformation Structure-Based Design

Class-Level Activity Context: Anti-Inflammatory Indication in Patent Literature

U.S. Patent No. 3,989,831 explicitly discloses 3-chloro-5,6-diaryl-1,2,4-triazines as topically active anti-inflammatory compounds [1]. The patent classification distinguishes these chloro-substituted derivatives from the broader class of 3-amino-5,6-diaryl-1,2,4-triazines (disclosed in U.S. Pat. No. 3,948,894) [2], indicating that the chloro substitution at C3 confers a distinct pharmacological profile suitable for topical application.

Anti-inflammatory Topical Activity Patent Disclosure

Research and Industrial Application Scenarios for 3-Chloro-5,6-diphenyl-1,2,4-triazine Based on Quantified Differentiation Evidence


Synthesis of Chiral Oxazoline-Triazine Ligands via Catalyst-Free SNAr

For asymmetric catalysis research, 3-chloro-5,6-diphenyl-1,2,4-triazine enables the synthesis of chiral N-aryl ligands through direct nucleophilic aromatic substitution with aminopyridine N-oxides, achieving 75% yield in a model reaction without requiring palladium catalysts [1]. This route is employed in the preparation of ligands for Cu-catalyzed enantioselective nitroaldol reactions, where the 5,6-diphenyl substitution pattern is essential for high chemical yield and stereocontrol [2].

Scaffold for Structure-Based Drug Design Requiring Defined Conformational Parameters

In computational chemistry and structure-based drug design programs, the availability of high-resolution crystallographic data for derivatives of 3-chloro-5,6-diphenyl-1,2,4-triazine provides validated conformational parameters (r.m.s. deviation = 0.0059 Å for triazine ring planarity; phenyl dihedral angles of 89.97° and 55.52°) [3] that enhance the accuracy of molecular docking and pharmacophore modeling for 5,6-diaryl-1,2,4-triazine-based inhibitors.

Synthesis of 3-Heteroaryl-5,6-diphenyl-1,2,4-triazines for Antimicrobial Screening

3-Chloro-5,6-diphenyl-1,2,4-triazine functions as a key electrophilic intermediate for the synthesis of diverse 3-heteroaryl-5,6-diphenyl-1,2,4-triazines via reactions with amino derivatives and active methylene compounds [4]. These derivatives have been subjected to preliminary antimicrobial screening, establishing a synthetic entry point for SAR exploration in antibacterial and antifungal research [4].

Starting Material for Topical Anti-Inflammatory Lead Optimization

Based on patent disclosures identifying 3-chloro-5,6-diaryl-1,2,4-triazines as a subclass of topically active anti-inflammatory compounds [5], this compound serves as a starting scaffold for medicinal chemistry programs targeting dermatological inflammatory conditions, offering a distinct topical administration profile compared to systemically active amino-substituted 5,6-diaryl-1,2,4-triazine analogs [6].

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